5-Amino-2-butoxypyridine

Übersicht

Beschreibung

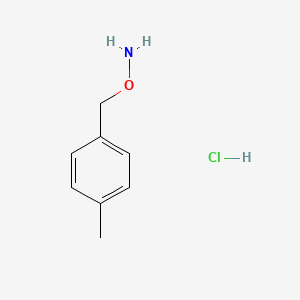

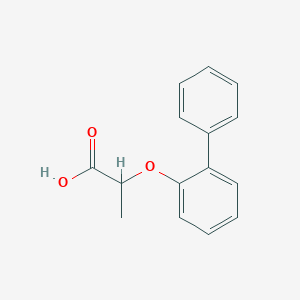

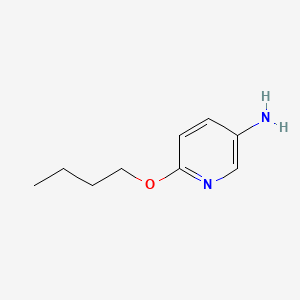

5-Amino-2-butoxypyridine is a chemical compound with the linear formula C9H15ClN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

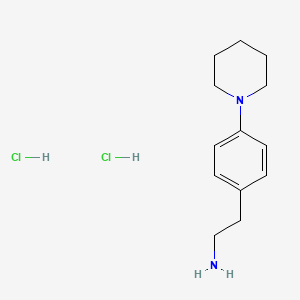

The molecular structure of 5-Amino-2-butoxypyridine is represented by the linear formula C9H15ClN2O . It has a molecular weight of 202.686 .Physical And Chemical Properties Analysis

5-Amino-2-butoxypyridine has a molecular weight of 202.686 . The compound is part of a collection of rare and unique chemicals provided to early discovery researchers .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6-butoxypyridin-3-amine: serves as a versatile building block in organic synthesis. Its amine group can undergo various reactions, such as alkylation, acylation, and condensation, enabling the construction of complex organic molecules. This compound is particularly useful in synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 5-Amino-2-butoxypyridine is utilized to develop novel therapeutic agents. Its structural motif is found in many bioactive molecules, making it a valuable precursor in the design of drugs targeting neurological disorders and cancers. It can act as a scaffold for creating receptor ligands and enzyme inhibitors .

Material Science

This compound’s unique electronic and optical properties make it suitable for creating advanced materials. It can be incorporated into polymers to enhance their mechanical strength or electrical conductivity. Additionally, it’s used in the development of sensors and functional materials for various industrial applications .

Catalysis

6-butoxypyridin-3-amine: can function as a ligand in catalytic systems due to its ability to coordinate with metals. This property is exploited in catalyst design, particularly for reactions that require precise control over the reaction environment, such as asymmetric synthesis and polymerization processes .

Organic Electronics

The electronic properties of 5-Amino-2-butoxypyridine are harnessed in the field of organic electronics. It’s used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to the development of flexible and lightweight electronic devices .

Biomaterials

In biomaterials science, 6-butoxypyridin-3-amine is explored for its potential in creating biocompatible materials. It can be used to modify surfaces to improve cell adhesion or to construct scaffolds for tissue engineering applications. Its biocompatibility makes it an excellent candidate for medical implants and drug delivery systems .

Environmental Remediation

This compound’s amine group can bind to pollutants, making it useful in environmental remediation efforts. It can be incorporated into materials designed to capture heavy metals or organic contaminants from water and soil, aiding in the purification and protection of the environment .

Renewable Energy

Lastly, 5-Amino-2-butoxypyridine finds application in renewable energy technologies. It can be used in the synthesis of materials for energy storage devices, such as batteries and supercapacitors. Its role in carbon capture technologies also contributes to reducing greenhouse gas emissions and combating climate change .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-butoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-3-6-12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFKCYYRSZSMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202165 | |

| Record name | Pyridine, 5-amino-2-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-butoxypyridine | |

CAS RN |

539-23-1 | |

| Record name | 6-Butoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-butoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-butoxypyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 5-amino-2-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-2-BUTOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ8NQB0OM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-Amino-2-butoxypyridine particularly interesting in the fight against tuberculosis?

A: Research indicates that 5-Amino-2-butoxypyridine and its derivatives exhibit a remarkable specificity for Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. [] This is in stark contrast to other anti-tuberculosis agents like sulfonamides and sulfones, which demonstrate a broader spectrum of activity against various bacterial genera. [] This specificity makes 5-Amino-2-butoxypyridine an intriguing candidate for further investigation, as it could potentially target Mycobacterium tuberculosis more effectively while minimizing disruption to the body's natural flora.

Q2: How effective is 5-Amino-2-butoxypyridine against different strains of Mycobacterium tuberculosis?

A: The research highlights the compound's ability to inhibit the growth of various Mycobacterium tuberculosis strains, including both avirulent and virulent types. [] Specifically, it was found to be effective against the rapidly growing avirulent strain 607 in dilutions exceeding 1:3 million. [] Notably, its efficacy extended to other more virulent strains and recent isolates, demonstrating inhibition in dilutions as high as 1:100 million. [] This broad-spectrum activity against different Mycobacterium tuberculosis strains underscores its potential as a valuable lead compound in the development of novel tuberculosis treatments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)